molecular formula C6H9NO2 B138990 N-[(2Z)-3-Oxo-2-butanylidene]acetamide CAS No. 144522-63-4

N-[(2Z)-3-Oxo-2-butanylidene]acetamide

Cat. No.: B138990
CAS No.: 144522-63-4
M. Wt: 127.14 g/mol
InChI Key: SROSLIALPCZMCB-UHFFFAOYSA-N
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Description

N-[(2Z)-3-Oxo-2-butanylidene]acetamide is an acetamide derivative featuring a conjugated enone system with a Z-configuration at the double bond. This stereoelectronic arrangement confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound’s structure includes an acetamide group linked to a 3-oxo-2-butanylidene moiety, which distinguishes it from simpler acetamides by its α,β-unsaturated ketone functionality.

Properties

CAS No.

144522-63-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-(3-oxobutan-2-ylidene)acetamide

InChI

InChI=1S/C6H9NO2/c1-4(5(2)8)7-6(3)9/h1-3H3

InChI Key

SROSLIALPCZMCB-UHFFFAOYSA-N

SMILES

CC(=NC(=O)C)C(=O)C

Canonical SMILES

CC(=NC(=O)C)C(=O)C

Synonyms

Acetamide, N-(1-methyl-2-oxopropylidene)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents/Functional Groups Key Features
N-[(2Z)-3-Oxo-2-butanylidene]acetamide Acetamide + α,β-unsaturated ketone (Z-config) –NHCOCH3, (2Z)-CH2-C(=O)-CH2 Conjugated enone system, stereospecificity
N-Cyclohexylacetoacetamide Acetoacetamide Cyclohexylamine, β-ketoamide Linear β-ketoamide, no double bond
N-Butyl-3-oxo-butanamide 3-Oxobutanamide Butylamine, β-ketoamide Similar β-ketoamide, no conjugation
2-[(2Z)-4-oxo-thiazolidin-3-yl]acetamide derivatives Thiazolidinone + acetamide Sulfur-containing ring, phenylimino/sulfonyl groups Heterocyclic ring, enhanced rigidity
Morpholinone acetamides Morpholinone + acetamide Oxygen-containing ring, isopropylphenyl Improved solubility, conformational control
Nitrone derivatives Nitrone (N+–O-) + acetamide Pyridyl, anilino groups Redox-active nitrone, hydrogen bonding

Key Observations :

  • The target compound’s conjugated enone system enhances electrophilicity compared to non-conjugated analogs like N-cyclohexylacetoacetamide .
  • Morpholinone acetamides () exhibit improved solubility due to oxygen-rich rings, a property absent in the target compound .

Key Observations :

  • The target compound is hypothesized to follow a synthesis pathway similar to , achieving high yields (89–94%) under mild conditions .
  • Morpholinone derivatives () show lower yields (58%) due to multi-step purification .

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility NMR Shifts (1H/13C) Stability
This compound Moderate (polar solvents) δ 2.14 (CH3CO), δ 169.8 (C=O) Sensitive to nucleophiles
Thiazolidinone acetamides Low (non-polar) δ 7.69 (NH), δ 168.6 (C=O) Stable under acidic conditions
Nitrone derivatives High (MeOH) δ 7.39 (aryl), δ 174.3 (N+–O-) Prone to redox reactions

Key Observations :

  • The target compound’s conjugated enone system may lead to higher reactivity toward nucleophiles compared to thiazolidinones .
  • Nitrone derivatives () exhibit distinct NMR shifts due to their N+–O- moiety .

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